LY-2087101 Potentiates (α4)3(β2)2 Stoichiometry with ~1.9-Fold Greater Imax than (α4)2(β2)3
LY-2087101 displays stoichiometry-dependent maximum potentiation on α4β2 nAChRs. In whole-cell patch-clamp recordings, LY-2087101 at 1 μM potentiated ACh-induced currents of the low-sensitivity (α4)3(β2)2 stoichiometry to ~840% of control, compared with ~450% potentiation for the high-sensitivity (α4)2(β2)3 stoichiometry [1]. This ~1.9-fold difference in maximum efficacy between stoichiometries provides a functional fingerprint not reported for comparator compounds such as dFBr in the same study, which showed distinct binding site interactions [2].
| Evidence Dimension | Maximum potentiation (Imax) of ACh-induced currents at 1 μM LY-2087101 |
|---|---|
| Target Compound Data | (α4)3(β2)2: ~840% potentiation; (α4)2(β2)3: ~450% potentiation |
| Comparator Or Baseline | Same compound tested on two α4β2 stoichiometries (low-sensitivity vs. high-sensitivity) |
| Quantified Difference | ~1.9-fold higher Imax on (α4)3(β2)2 versus (α4)2(β2)3 |
| Conditions | Whole-cell patch-clamp electrophysiology; Xenopus oocytes expressing recombinant α4β2 nAChRs; 1 μM LY-2087101 co-applied with ACh |
Why This Matters
This stoichiometry-dependent efficacy profile allows researchers to discriminate between α4β2 receptor populations in native tissues and is a unique experimental parameter when selecting LY-2087101 over α7-selective PAMs that lack α4β2 activity.
- [1] Deba F, Ramos K, Vannoy M, et al. LY2087101 and dFBr share transmembrane binding sites in the (α4)3(β2)2 Nicotinic Acetylcholine Receptor. Sci Rep. 2018;8:1249. View Source
- [2] Deba F, Ramos K, Vannoy M, et al. LY2087101 and dFBr share transmembrane binding sites in the (α4)3(β2)2 Nicotinic Acetylcholine Receptor. Sci Rep. 2018;8:1249. View Source
